1-Acetyl-1H-pyrrole-3-carboxylic acid

Inflammation Pyrrole Carboxylic Acids In Vivo Edema Model

Procurement challenge: Inconsistent biological data from regioisomeric impurities. Our 1-Acetyl-1H-pyrrole-3-carboxylic acid (CAS 1782899-59-5) guarantees the precise 1,3-substitution pattern essential for target engagement. - Regioisomeric fidelity ensures accurate SAR in ACC inhibitor (low-nanomolar) and anti-inflammatory programs. - Dual reactive handles (C3-COOH, N-Ac) enable orthogonal diversification for library synthesis. - 98% purity supports reliable amide coupling and conjugation to polymers or probes.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Cat. No. B13707507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1H-pyrrole-3-carboxylic acid
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC(=C1)C(=O)O
InChIInChI=1S/C7H7NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h2-4H,1H3,(H,10,11)
InChIKeyWBMDVRJMLFYDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-1H-pyrrole-3-carboxylic Acid: A Defined Heterocyclic Building Block for Medicinal Chemistry and Material Science


1-Acetyl-1H-pyrrole-3-carboxylic acid (CAS: 1782899-59-5) is a small-molecule heterocyclic compound composed of a pyrrole ring core with an acetyl group at the nitrogen (1-position) and a carboxylic acid moiety at the 3-position . This specific substitution pattern defines its chemical class and differentiates it from other pyrrole carboxylic acids. The compound is commercially available at high purity (e.g., 98%) and is utilized as a synthetic intermediate or building block in medicinal chemistry and materials research [REFS-1, REFS-2]. Its utility stems from the presence of two orthogonal reactive handles: a carboxylic acid suitable for amide or ester bond formation, and a pyrrole ring capable of further functionalization or electronic tuning [1].

Heterocyclic building block with two orthogonal reactive handles: N-acetyl-protected pyrrole and C3-carboxylic acid
Pyrrole-3-carboxylic acid scaffold for medicinal chemistry library synthesis and SAR exploration
High-purity synthetic intermediate suitable for amide coupling, esterification, and further ring functionalization

Why a Generic Pyrrole Carboxylic Acid Cannot Substitute for 1-Acetyl-1H-pyrrole-3-carboxylic Acid in Targeted Applications


Generic substitution among pyrrole carboxylic acids is not scientifically valid due to the pronounced impact of substitution patterns on key molecular properties. The position of the carboxyl group (2- vs. 3-) and the nature of the N-substituent (acetyl vs. methyl vs. H) directly influence electronic absorption characteristics, biological activity profiles, and physicochemical parameters such as pKa and solubility [REFS-1, REFS-2]. For instance, the anti-inflammatory activity of pyrrole-3-carboxylic acids is not replicated in pyrrole-2-carboxylic acids, demonstrating that simple positional isomerism leads to a complete loss of a specific biological function [1]. Therefore, a user's experimental outcome is inextricably linked to the exact compound structure, making precise procurement of the specified 1-acetyl-3-carboxylate isomer critical for reproducibility and target engagement.

Target1-Acetyl-1H-pyrrole-3-carboxylic acid
SubstitutePyrrole-2-carboxylic acid isomers: regioisomer shift may result in loss of reported class-level biological activity
TargetN-Acetyl protected pyrrole core
Substitute1H-pyrrole-3-carboxylic acid: unprotected N-H requires additional protection/deprotection, altering synthetic workflow
Target1-Acetyl electronic configuration
SubstituteN-Methyl or N-H pyrrole analogs: electronic absorption behavior and conjugation profile may shift, affecting spectral applications

Quantitative Differentiation Evidence for 1-Acetyl-1H-pyrrole-3-carboxylic Acid: Head-to-Head and Class-Level Analysis


Anti-Inflammatory Activity: Class-Level Efficacy of Pyrrole-3-Carboxylic Acids

A study of eight substituted pyrrole carboxylic acids provides a class-level inference for the target compound's scaffold. The research established that the anti-inflammatory activity is exclusive to the pyrrole-3-carboxylic acid regioisomer, with pyrrole-2-carboxylic acids showing no such activity [1]. While the target compound was not among the specific derivatives tested, this data validates the selection of a 3-carboxylate scaffold for inflammation-related research. Across the tested derivatives, the protection against carrageenan-induced edema in rats at 100 mg/kg (i.p.) ranged from 11% to 42%, compared to 45% for the reference drug indomethacin at 10 mg/kg [1].

Anti-inflammatory regioisomer context
Class-level inference
Pyrrole-3-carboxylic acid scaffold: 11–42% protection vs. no activity for 2-carboxylate scaffold
Reported class-level regioisomer selectivity context
Rat paw edema model; 100 mg/kg i.p.; indomethacin 45% at 10 mg/kg as reference
Inflammation Pyrrole Carboxylic Acids In Vivo Edema Model

Electronic Properties: The Impact of the N-Acetyl Group on Conjugation and Spectral Behavior

A fundamental study on the electronic absorption bands of acetylpyrroles reveals that the N-acetyl substitution (as found in 1-acetyl-1H-pyrrole-3-carboxylic acid) creates a unique electronic environment compared to other regioisomers [1]. In 1-acetylpyrrole, the longest wavelength absorption band is highly sensitive to steric hindrance that disrupts conjugation between the pyrrole ring and the carbonyl group. This is in contrast to 2- and 3-acetylpyrroles, where the lowest energy transitions are accompanied by significant electron transfer from the pyrrole to the carbonyl group, as evidenced by solvent effects [1].

Electronic absorption differentiation
Class-level inference
1-Acetylpyrrole: longest-wavelength band sensitive to steric hindrance; small solvent effects vs. 2-/3-acetylpyrroles with significant electron-transfer character
Reported spectral differentiation context for chromophore design
Solvent-effect and pH-dependence data; VESCF MO calculations
Spectroscopy Electronic Absorption Molecular Orbital Theory

Scaffold Validation in ACC Inhibition: High Potency Achieved by Related Pyrrole-3-Carboxylic Acid Derivatives

Data from the BindingDB database confirms that the pyrrole-3-carboxylic acid scaffold is capable of achieving potent inhibition of Acetyl-CoA carboxylase 1 (ACC1), a key target in metabolic diseases [1]. A related derivative from this class was shown to inhibit rat liver ACC1 with an IC50 of 7 nM and human ACC2 with an IC50 of 6.9 nM [1]. In stark contrast, another structurally distinct ACC1 inhibitor demonstrates an IC50 of 1,200 nM (1.2 μM) on the same target, underscoring the significant impact that specific molecular features have on potency [2]. This provides a strong class-level justification for using 1-acetyl-1H-pyrrole-3-carboxylic acid as a core scaffold or advanced intermediate for developing novel ACC inhibitors.

ACC1 inhibition scaffold validation
Cross-study comparable
Related pyrrole-3-carboxylic acid derivative: IC50 7 nM vs. structurally distinct ACC1 inhibitor: IC50 1200 nM
Reported scaffold potency context for ACC inhibitor development
Rat liver ACC1; different assay platforms limit direct comparison
Acetyl-CoA Carboxylase Enzyme Inhibition Metabolic Disease

Synthetic Utility: Orthogonal Functional Groups as a Differentiator from Non-Acetylated Analogs

A key differentiator for procurement is the compound's specific synthetic utility. The presence of the N-acetyl group serves as a protecting group for the pyrrole nitrogen, which prevents unwanted N-alkylation or acylation side reactions during subsequent functionalization of the carboxylic acid handle . This is a major practical advantage over the parent compound, 1H-pyrrole-3-carboxylic acid, where the reactive N-H bond would require a separate protection/deprotection sequence . This built-in orthogonal reactivity simplifies synthetic routes and improves overall yield and purity of final products.

Synthetic workflow advantage
Data to verify
N-Acetyl group serves as intrinsic protecting group, eliminating separate N-protection/deprotection steps
Supports synthetic workflow review for building-block selection
Supplier-reported utility; validate under intended reaction conditions
Synthetic Intermediate Building Block Protecting Group

Optimal Research and Industrial Use Cases for 1-Acetyl-1H-pyrrole-3-carboxylic Acid


Medicinal Chemistry: Hit-to-Lead Optimization of ACC Inhibitors

Procurement is most strongly justified for medicinal chemistry teams developing novel Acetyl-CoA carboxylase (ACC) inhibitors for metabolic diseases. As demonstrated, the pyrrole-3-carboxylic acid scaffold has yielded low-nanomolar ACC1 inhibitors [1]. 1-Acetyl-1H-pyrrole-3-carboxylic acid serves as an ideal, advanced starting material for library synthesis, allowing for rapid exploration of structure-activity relationships (SAR) around the C3-carboxylate while the N-acetyl group provides a stable protecting group.

Targeted Synthesis of Anti-Inflammatory Agents

Researchers focusing on inflammation can use this compound to build upon the established class-level finding that the pyrrole-3-carboxylic acid scaffold is essential for anti-inflammatory activity, whereas the 2-carboxylate scaffold is inactive [1]. Using 1-acetyl-1H-pyrrole-3-carboxylic acid ensures the synthetic effort remains focused on the biologically validated regioisomer, increasing the probability of discovering active derivatives.

Material Science: Design of Tunable Chromophores

This compound is a valuable precursor for creating new chromophores or fluorescent probes. The documented differences in electronic absorption behavior between 1-acetylpyrroles and other isomers provide a rational basis for selection [1]. The carboxylic acid handle allows for facile conjugation to polymers, biomolecules, or surfaces, while the 1-acetylated pyrrole core is expected to impart unique, context-dependent photophysical properties.

Application
Selection Property
Validation Focus
ACC inhibitor development studies
Pyrrole-3-carboxylic acid scaffold with reported nanomolar ACC1 inhibition context
Scaffold derivatization and ACC1/ACC2 isoform selectivity profiling
Inflammation-model compound synthesis
3-Carboxylate regioisomer required for reported class-level anti-inflammatory activity
Regioisomer confirmation and in vivo edema-model endpoint review
Chromophore and probe design studies
1-Acetylpyrrole electronic configuration with distinct spectral behavior from 2-/3-acetyl isomers
UV-Vis absorption and solvent-effect characterization for conjugation-ready probes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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